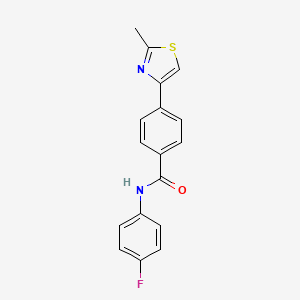
N-(4-fluorophenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide, commonly known as FMTB, is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. FMTB is a member of the thiazole-based compounds and is known for its diverse pharmacological activities.
作用機序
The exact mechanism of action of FMTB is not fully understood. However, it has been reported that FMTB exerts its pharmacological effects by modulating various signaling pathways. For example, FMTB has been shown to inhibit the PI3K/Akt/mTOR pathway, which is known to play a critical role in cancer cell growth and survival. FMTB has also been reported to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
FMTB has been shown to exhibit diverse biochemical and physiological effects. Several studies have reported that FMTB inhibits cancer cell growth and proliferation by inducing cell cycle arrest and apoptosis. FMTB has also been shown to suppress the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway. In addition, FMTB has been reported to protect against oxidative stress and inflammation by activating the Nrf2/ARE pathway.
実験室実験の利点と制限
FMTB has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. FMTB exhibits diverse pharmacological activities, making it a valuable tool for studying various signaling pathways and disease models. However, FMTB also has limitations. Its exact mechanism of action is not fully understood, and its pharmacokinetic properties are not well characterized.
将来の方向性
There are several future directions for the study of FMTB. One potential application is in the development of anti-cancer therapies. Further studies are needed to elucidate the exact mechanism of action of FMTB and to optimize its pharmacokinetic properties. In addition, FMTB may have potential therapeutic applications in other diseases such as inflammation and neurological disorders. Further studies are needed to explore these potential applications.
合成法
The synthesis of FMTB involves a multi-step process that starts with the reaction of 4-fluoroaniline with 2-methyl-4-isothiocyanatothiazole to yield N-(4-fluorophenyl)-2-methyl-4-(isothiocyanatothiazol-5-yl)benzamide. This intermediate is then further reacted with different reagents to obtain the final product, FMTB.
科学的研究の応用
FMTB has been extensively studied for its potential therapeutic applications in various diseases including cancer, inflammation, and neurological disorders. Several studies have reported that FMTB exhibits anti-cancer activity by inhibiting the growth and proliferation of cancer cells. FMTB has also been shown to possess anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. In addition, FMTB has been studied for its neuroprotective effects in several neurological disorders.
特性
IUPAC Name |
N-(4-fluorophenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2OS/c1-11-19-16(10-22-11)12-2-4-13(5-3-12)17(21)20-15-8-6-14(18)7-9-15/h2-10H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXYWCQOAGHELI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

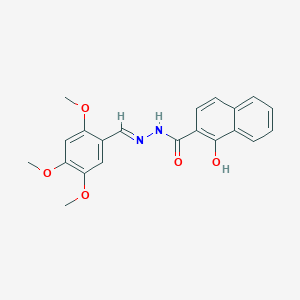

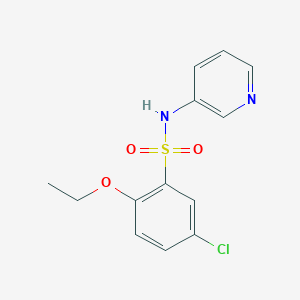
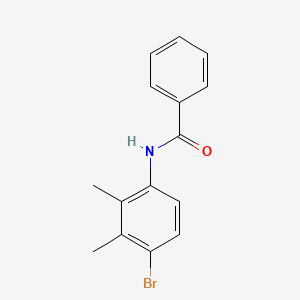
![2-[4-(carboxymethoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5717224.png)

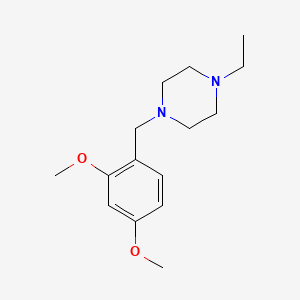

![N-[(2-hydroxy-3-quinolinyl)methyl]-N,2-dimethylpropanamide](/img/structure/B5717242.png)
![methyl 4-methyl-2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B5717246.png)


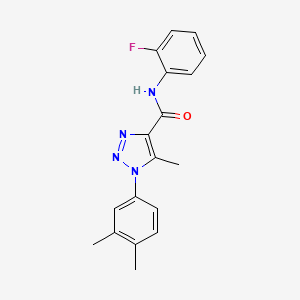
![4-{1-cyano-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzonitrile](/img/structure/B5717284.png)